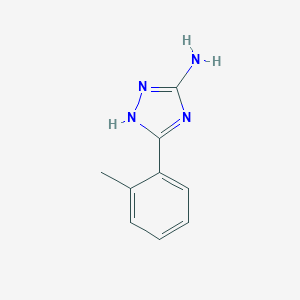

5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-methylphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVXXFOZWWQLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350628 | |

| Record name | 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59301-23-4 | |

| Record name | 3-(2-Methylphenyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59301-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine: Elucidating Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering a detailed interpretation of the structural information gleaned from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The causality behind experimental choices and the interplay between different spectroscopic techniques are elucidated to provide a holistic understanding of the molecule's physicochemical properties. This guide is designed to be a self-validating resource, grounded in authoritative references and established scientific principles, to aid researchers in the unambiguous identification and characterization of this important triazole derivative.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The specific compound, 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine, combines this versatile heterocyclic system with a sterically influential ortho-tolyl substituent, creating a unique chemical entity with potential for novel pharmacological applications. A thorough understanding of its spectroscopic signature is paramount for its synthesis, characterization, and further development. This guide provides a multi-faceted spectroscopic analysis to establish a definitive structural and electronic profile of the molecule.

Molecular Structure and Key Spectroscopic Features

The structural elucidation of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine relies on the synergistic interpretation of data from various spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and their combined analysis provides a comprehensive and unambiguous structural assignment.

Figure 1: Chemical structure of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standard and effective protocol for acquiring high-quality NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (e.g., -NH₂ and -NH-), making them observable in the ¹H NMR spectrum.[1][2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer acquisition time are required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| Triazole NH | ~12.0 - 13.5 | Broad Singlet | 1H | The acidic proton on the triazole ring is typically deshielded and appears as a broad signal at a very downfield chemical shift. Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular exchange. |

| Aromatic CH | ~7.2 - 7.8 | Multiplet | 4H | The four protons of the ortho-tolyl group will appear in the aromatic region. Due to the ortho-substitution, they will likely exhibit a complex multiplet pattern resulting from spin-spin coupling. |

| Amino NH₂ | ~5.3 - 5.9 | Broad Singlet | 2H | The protons of the primary amine group are also exchangeable and thus often appear as a broad singlet.[1][3] Their chemical shift can be influenced by solvent and concentration. |

| Methyl CH₃ | ~2.2 - 2.5 | Singlet | 3H | The methyl group protons on the phenyl ring are shielded and appear as a sharp singlet in the upfield region of the spectrum. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale and Expert Insights |

| Triazole C3 | ~165 - 170 | The carbon atom attached to the amino group (C3) is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent nitrogen atoms. |

| Triazole C5 | ~150 - 155 | The carbon atom attached to the phenyl ring (C5) is also deshielded, but typically to a lesser extent than C3. |

| Aromatic C (quaternary) | ~130 - 140 | The two quaternary carbons of the phenyl ring (the one attached to the triazole and the one attached to the methyl group) will appear in this region. |

| Aromatic CH | ~125 - 130 | The four methine carbons of the phenyl ring will resonate in this characteristic aromatic region. |

| Methyl CH₃ | ~20 - 25 | The methyl carbon is highly shielded and will appear in the upfield aliphatic region of the spectrum. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

IR Spectral Interpretation

The IR spectrum of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine will be characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Expert Insights |

| N-H (amine) | 3400 - 3200 | Symmetric & Asymmetric Stretching | The presence of a primary amine group will give rise to two distinct N-H stretching bands in this region.[4] |

| N-H (triazole) | 3200 - 3000 | Stretching | The N-H bond of the triazole ring will also show a stretching vibration, often appearing as a broad band due to hydrogen bonding. |

| C-H (aromatic) | 3100 - 3000 | Stretching | These sharp bands correspond to the stretching vibrations of the C-H bonds in the phenyl ring. |

| C-H (aliphatic) | 3000 - 2850 | Stretching | The C-H stretching vibrations of the methyl group will appear in this region. |

| C=N (triazole) | 1640 - 1600 | Stretching | The stretching vibration of the carbon-nitrogen double bonds within the triazole ring is a characteristic feature.[4] |

| C=C (aromatic) | 1600 - 1450 | Stretching | Multiple bands in this region correspond to the C=C stretching vibrations of the phenyl ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: The solution is introduced into the ESI source, where a high voltage is applied to create charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).

-

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Interpretation

The ESI-MS spectrum of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine is expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern in the MS/MS spectrum will provide valuable structural insights.

Figure 2: Plausible fragmentation pathway for 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine in ESI-MS/MS.

Key Fragmentation Pathways:

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule.

-

Loss of Nitrogen (N₂): The triazole ring can undergo cleavage with the elimination of a stable nitrogen molecule.

-

Loss of Hydrogen Cyanide (HCN): Another characteristic fragmentation of the triazole ring involves the loss of HCN.

-

Formation of the Tolyl Cation: Cleavage of the bond between the phenyl ring and the triazole ring can lead to the formation of the stable tolyl cation at m/z 91.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it is less specific for structural elucidation compared to NMR or IR, it is valuable for quantitative analysis and for studying conjugation.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm).

UV-Vis Spectral Interpretation

The UV-Vis spectrum of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

| Transition | Expected λmax (nm) | Rationale and Expert Insights |

| π → π | ~250 - 280 | These transitions arise from the conjugated π-systems of the phenyl and triazole rings. The presence of the methyl and amino groups as auxochromes may cause a slight bathochromic (red) shift compared to the unsubstituted parent compound.[4] |

| n → π | ~300 - 350 | These weaker transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. They are often observed as a shoulder on the more intense π → π* bands. |

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the identification and characterization of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine. The convergence of data from NMR, IR, MS, and UV-Vis spectroscopy creates a detailed molecular portrait, confirming the connectivity of atoms, the nature of functional groups, the molecular weight, and the electronic properties of the compound. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling confident structural assignment and facilitating further investigation into the promising biological activities of this and related 1,2,4-triazole derivatives.

References

- Ginekol Pol. 2023;94(5):389-396. doi: 10.5603/GP.a2023.0053. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents.

- Preprints.org 2023, 2023081339. doi: 10.20944/preprints202308.1339.v1. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure.

- ResearchGate.

- Indus Journal of Bioscience Research. 2023;1(1):274-283.

- Molecules. 2022 Dec; 27(24): 8943. Published online 2022 Dec 14. doi: 10.3390/molecules27248943. Triazole-(p-tolylthio)

- KTU Press. 2024;31(1):1-8.

-

AIP Conference Proceedings 2390, 020065 (2022); [Link]. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- MDPI. Molbank. 2022;2022(4):M1509. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

- Molecules. 2019 Jun; 24(12): 2329. Published online 2019 Jun 21. doi: 10.3390/molecules24122329. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole.

- Preprints.org. 2023, 2023081339. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure.

-

ResearchGate. Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][5][6]-triazole-3-thiol derivatives as antimicrobial agents. Published August 2025.

- RSC Adv., 2016,6, 88561-88565.

- Semantic Scholar. Hydrazone-Tethered 5-(Pyridin-4-yl)

-

CymitQuimica. 5-o-Tolyl-4H-[1][5][6]triazole-3-thiol. Accessed January 27, 2026.

- Iranian Journal of Pharmaceutical Research. 2010;3(2):93-97. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity.

- MDPI. Molbank. 2022;2022(4):M1509. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

- ScienceDirect. Tetrahedron. 2019;75(33):4435-4445. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and insightful exploration of this compound's solid-state architecture. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] A thorough understanding of its three-dimensional structure is paramount for rational drug design and development.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine can be achieved through established methods for 1,2,4-triazole ring formation.[3][4] A common and effective route involves the cyclization of an appropriate precursor, such as a substituted amidrazone or by reacting a hydrazide with a suitable cyclizing agent.[5][6][7] For the title compound, a plausible synthetic route commences with 2-methylbenzoyl chloride, which is converted to the corresponding hydrazide. Subsequent reaction with a source of the C-N-N backbone, followed by cyclization, yields the desired 3-amino-5-(2-methylphenyl)-4H-1,2,4-triazole.

Experimental Protocol: Synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine

-

Preparation of 2-methylbenzohydrazide: 2-methylbenzoyl chloride is reacted with hydrazine hydrate in a suitable solvent like ethanol or tetrahydrofuran under controlled temperature conditions.

-

Formation of the intermediate: The resulting 2-methylbenzohydrazide is then treated with a reagent such as cyanogen bromide or a similar precursor to introduce the remaining atoms for the triazole ring.

-

Cyclization: The intermediate undergoes base-catalyzed cyclization, often by heating in the presence of a base like potassium carbonate or sodium hydroxide, to yield 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine.[7]

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure compound.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The method of choice depends on the compound's solubility and stability. For 1,2,4-triazole derivatives, slow evaporation from a dilute solution is a frequently successful technique.[1][8]

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: A small amount of the purified compound is tested for solubility in various solvents (e.g., dimethylformamide (DMF), ethanol, methanol, acetone, water).

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of the compound is prepared in a chosen solvent or solvent mixture at room or slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded as the crystal is rotated.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell and refining their parameters to best fit the experimental data. Programs like SHELXS97 or SHELXT are commonly used for structure solution, and SHELXL97 or Olex2 for refinement.[8]

Crystallographic Data Summary

The final refined structure is described by a set of crystallographic parameters. Based on similar 1,2,4-triazole derivatives, a hypothetical but representative dataset for 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine is presented below.[8][9][10]

| Parameter | Hypothetical Value |

| Chemical formula | C₉H₁₀N₄ |

| Formula weight | 174.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.987(3) |

| c (Å) | 11.456(5) |

| β (°) | 105.23(2) |

| Volume (ų) | 1005.4(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.150 |

| Absorption coefficient (mm⁻¹) | 0.078 |

| F(000) | 368 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Reflections collected | 5678 |

| Independent reflections | 1876 [R(int) = 0.021] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Supramolecular Structure Analysis

The refined crystal structure provides a wealth of information about the molecule itself and how molecules pack together in the solid state.

Molecular Geometry

Analysis of the crystal structure reveals key geometric parameters such as bond lengths, bond angles, and torsion angles. For 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine, the planarity of the triazole ring and the dihedral angle between the triazole and the 2-methylphenyl ring are of particular interest.[8][9] The dihedral angle will be influenced by the steric hindrance of the methyl group and will affect the overall molecular conformation.

Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is governed by a network of intermolecular interactions. In 1,2,4-triazole derivatives, hydrogen bonds and π-π stacking interactions are often dominant.[11][12]

-

Hydrogen Bonding: The amino group and the nitrogen atoms of the triazole ring are excellent hydrogen bond donors and acceptors, respectively. This leads to the formation of robust hydrogen-bonding networks that play a crucial role in the crystal packing. These can form dimers or extended chains.

-

π-π Stacking: The aromatic triazole and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Computational Analysis: Hirshfeld Surface Analysis

To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis can be employed. This method provides a visual representation of the interactions and allows for their quantification.[11][13]

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, significant contributions from H···H, N···H, and C···H contacts are expected, indicative of van der Waals forces and hydrogen bonding.[11][13]

Conclusion and Significance

The crystal structure analysis of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine provides invaluable information for understanding its solid-state properties and for guiding further drug development efforts. The detailed knowledge of its three-dimensional structure, conformational preferences, and intermolecular interactions is crucial for predicting its behavior in biological systems and for designing more potent and selective analogues. This guide has outlined the key experimental and computational methodologies that form the foundation of modern crystallographic analysis, providing a framework for the rigorous characterization of novel molecular entities.

References

-

Al-Wahaibi, L. H., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1704. [Link]

-

Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org, 2023, 2023081234. [Link]

-

Huang, Y.-L., et al. (2010). 4-(3-Methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 66(1), o113. [Link]

-

Safin, D. A., Robeyns, K., & Garcia, Y. (2014). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm, 16(48), 11048-11059. [Link]

-

Jones, P. G., & El-Emam, A. A. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 79(9), 856-859. [Link]

-

Naveen, S., et al. (2014). Synthesis and crystal structure analysis of 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol. ResearchGate. [Link]

-

Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(21), 7414. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. Journal of Molecular Structure, 1301, 137351. [Link]

-

Espitia Cogollo, E., et al. (2025). Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles. ResearchGate. [Link]

-

Sharma, D., & Narasimhan, B. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Acta Crystallographica Section C: Structural Chemistry, 80(6), 281-291. [Link]

-

Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 643-652. [Link]

-

Carlucci, C., et al. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. [Link]

-

Arshad, M. N., et al. (2021). Synthesis, SC-XRD, DFT Investigation and Hirshfeld Surface Analysis of 1-Neopentyl-2,4,5-Triphenyl-1H-Imidazole Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 43(3), 2056-2073. [Link]

-

Fedotov, S. O., & Hotsulia, A. S. (2019). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkylderivatives. * Zaporozhye Medical Journal*, 21(5), 689-695. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988265. [Link]

-

Zarghi, A., et al. (2005). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Il Farmaco, 60(9), 743-746. [Link]

-

GSRS. (n.d.). 4-AMINO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from [Link]

-

Lahmidi, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 108-112. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

-

Asiri, A. M., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5-thione. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 38-44. [Link]

-

Al-Salahi, R., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Głowacka, I. E., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4066. [Link]

-

Frolova, Y., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. scispace.com [scispace.com]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(3-Methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of 3-Amino-5-Substituted-1,2,4-Triazoles: An In-Depth Technical Guide for Researchers

Foreword: The Chameleon-Like Nature of 1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of pharmacologically active agents with diverse therapeutic applications, including antiviral, antibacterial, antifungal, and anticancer properties.[1][2][3] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties. A critical, yet often overlooked, aspect governing these features is the phenomenon of tautomerism. For researchers in drug development, a comprehensive understanding of the tautomeric behavior of 3-amino-5-substituted-1,2,4-triazoles is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, enabling the prediction of receptor interactions, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth exploration of the tautomeric forms of these versatile heterocycles, offering both theoretical insights and practical methodologies for their characterization.

Unveiling the Tautomeric Landscape of 3-Amino-5-Substituted-1,2,4-Triazoles

Tautomerism in 3-amino-5-substituted-1,2,4-triazoles is a dynamic equilibrium involving the migration of a proton, leading to distinct structural isomers. This phenomenon can be broadly categorized into two types: annular prototropic tautomerism and amino-imino tautomerism.

1.1. Annular Prototropic Tautomerism: A Game of Protons on the Ring

Annular prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring.[4] For a 3-amino-5-substituted-1,2,4-triazole, three principal annular tautomers are possible: the 1H-, 2H-, and 4H-forms.

Diagram 1: Annular Prototropic Tautomerism

Caption: Annular prototropic tautomers of 3-amino-5-substituted-1,2,4-triazole.

The relative stability of these tautomers is a delicate balance of electronic and steric effects dictated by the nature of the substituent at the C5 position, the solvent, pH, and temperature.

1.2. Amino-Imino Tautomerism: A Shift in the Exocyclic Group

In addition to the movement of a proton around the ring, tautomerism can also occur involving the exocyclic amino group, leading to the formation of an imino tautomer.

Diagram 2: Amino-Imino Tautomerism

Caption: Amino-imino tautomerism in 3-amino-1,2,4-triazoles.

Generally, the amino form is significantly more stable than the imino form in most 3-amino-1,2,4-triazole derivatives. However, the possibility of the imino tautomer should not be entirely dismissed, especially when specific substituent effects or environmental conditions could favor its formation.

Factors Influencing Tautomeric Equilibrium: A Multifaceted Interplay

The predominance of a particular tautomer is not static but is influenced by a confluence of factors. A thorough understanding of these influences is paramount for predicting and controlling the tautomeric landscape.

2.1. The Decisive Role of Substituents (R-group at C5)

The electronic nature of the substituent at the C5 position exerts a profound influence on the tautomeric equilibrium.

-

Electron-donating groups (EDGs) , such as -NH2, -OH, and alkyl groups, tend to increase the electron density in the triazole ring. This generally favors the 1H- and 4H-tautomers.

-

Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and haloalkyl groups, decrease the electron density of the ring.[5] This often leads to a stabilization of the 2H-tautomer.[6][7] For instance, in 3-amino-5-nitro-1,2,4-triazole, the 2H-tautomer is predicted to be the most stable form in polar solvents.[6][7]

Table 1: Influence of Substituent on Tautomer Stability

| Substituent (R) | Electronic Effect | Predominant Tautomer(s) | Rationale |

| -CH3 | Electron-donating | 1H or 4H | Increased electron density on N1 and N4. |

| -Ph | Electron-withdrawing (inductive), Conjugating | Dependent on substitution of the phenyl ring. | Can stabilize various forms through resonance. |

| -NO2 | Strong electron-withdrawing | 2H | Decreased electron density at N1 and N4.[6][7] |

| -NH2 | Strong electron-donating | 1H or 4H | Increased electron density on N1 and N4. |

2.2. The Solvent's Sway: Polarity and Hydrogen Bonding

The solvent environment plays a critical role in determining the tautomeric preference.

-

Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For example, polar solvents have been shown to favor the 2H-tautomer of 3-amino-5-nitro-1,2,4-triazole.[6][7]

-

Nonpolar solvents will favor less polar tautomers.

-

Protic solvents can engage in hydrogen bonding with the nitrogen atoms of the triazole ring and the amino group, thereby influencing the equilibrium.

2.3. The Impact of pH and Temperature

The pH of the medium can significantly alter the tautomeric equilibrium by influencing the protonation state of the molecule. Protonation can favor specific tautomeric forms. Temperature can also shift the equilibrium, with higher temperatures potentially favoring the population of less stable tautomers.

Experimental and Computational Characterization: A Synergistic Approach

A combination of experimental and computational techniques is essential for the unambiguous determination of the predominant tautomeric forms of 3-amino-5-substituted-1,2,4-triazoles.

3.1. Experimental Methodologies: Probing the Molecular Structure

Diagram 3: Experimental Workflow for Tautomer Characterization

Caption: A typical experimental workflow for the characterization of tautomers.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[4][8]

-

¹H NMR: The chemical shifts of the N-H and C-H protons are highly sensitive to the electronic environment and can provide crucial clues about the position of the proton.

-

¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are also indicative of the tautomeric form.[4] In some cases of rapid tautomeric exchange, broad signals for the triazole ring carbons may be observed.[4]

-

¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous information about the protonation state of each nitrogen in the ring.

Step-by-Step Protocol for NMR Analysis of Tautomerism:

-

Sample Preparation: Dissolve a precisely weighed amount of the purified 3-amino-5-substituted-1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at a controlled temperature. For systems exhibiting dynamic exchange, variable temperature (VT) NMR studies can be performed to slow down the exchange process and resolve individual tautomers.

-

Spectral Analysis:

-

Carefully assign all proton, carbon, and nitrogen signals using standard 2D NMR techniques (COSY, HSQC, HMBC).

-

Compare the observed chemical shifts with those reported for known 1,2,4-triazole derivatives and with values predicted from computational calculations.

-

Integrate the signals corresponding to the different tautomers (if resolved) to determine their relative populations.

-

3.1.2. X-ray Crystallography: An Unambiguous Look at the Solid State

Single-crystal X-ray diffraction provides a definitive determination of the molecular structure in the solid state, including the precise location of all atoms, including hydrogen atoms.[1][4][8] This allows for the unambiguous identification of the tautomeric form present in the crystal lattice.[4] It is important to note that the tautomeric form in the solid state may not necessarily be the same as the predominant form in solution.

3.1.3. UV-Vis and Infrared (IR) Spectroscopy: Complementary Techniques

-

UV-Vis Spectroscopy: Different tautomers will have different electronic transitions and thus distinct UV-Vis absorption spectra.[9] By comparing the experimental spectrum with the calculated spectra for each possible tautomer, it is possible to infer the predominant form in solution.[10]

-

IR Spectroscopy: The vibrational frequencies of N-H and C=N bonds are different in the various tautomers. These differences can be observed in the IR spectrum and can aid in the identification of the tautomeric form.

3.2. Computational Chemistry: A Predictive and Interpretive Powerhouse

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying tautomerism.[6][7][10][11]

3.2.1. Predicting Tautomer Stability

DFT calculations can be used to determine the relative energies of the different tautomers in the gas phase and in solution (using continuum solvation models like SMD or PCM).[7][10] The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable.

Step-by-Step Protocol for DFT Calculation of Tautomer Stability:

-

Structure Generation: Build the 3D structures of all possible tautomers of the 3-amino-5-substituted-1,2,4-triazole.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[10] The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Energy Calculation: Calculate the Gibbs free energy for each optimized tautomer.

-

Solvation Effects: To model the effect of a solvent, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model.

-

Relative Stability Analysis: Compare the Gibbs free energies of the tautomers to predict their relative populations.

3.2.2. Simulating Spectroscopic Data

Computational methods can also be used to simulate NMR chemical shifts, UV-Vis spectra, and IR vibrational frequencies for each tautomer.[10] These simulated spectra can then be compared with the experimental data to aid in the assignment of the predominant tautomeric form.

Conclusion: A Holistic Understanding for Advancing Drug Discovery

The tautomeric behavior of 3-amino-5-substituted-1,2,4-triazoles is a complex interplay of substituent effects, solvent interactions, and other environmental factors. A comprehensive understanding of this phenomenon is not just a matter of academic curiosity but a critical component of modern drug discovery and development. By employing a synergistic approach that combines high-resolution experimental techniques like NMR and X-ray crystallography with the predictive power of computational chemistry, researchers can gain a clear picture of the tautomeric landscape of these important heterocycles. This knowledge empowers the rational design of more effective and safer therapeutic agents, ultimately contributing to the advancement of medicine.

References

-

Substituent Effects on Triazole Tautomerism. Scribd. Available from: [Link]

-

Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23153–23165. Available from: [Link]

-

Theoretical Studies of The Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-Nitro-1,2,4-Triazole. Scribd. Available from: [Link]

-

Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. Available from: [Link]

-

Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23153–23165. Available from: [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4252. Available from: [Link]

-

The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. Available from: [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. Available from: [Link]

-

Kovalenko, S. I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. Available from: [Link]

-

Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. ACS Publications. Available from: [Link]

-

Politzer, P., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(44), 8280–8286. Available from: [Link]

-

Szabó, R., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1294. Available from: [Link]

-

Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23153-23165. Available from: [Link]

-

Al-Hujaj, M. A., & Al-Allaf, T. A. K. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1), 4331-4337. Available from: [Link]

-

The UV-Vis absorbance spectra for ( a ) aminotriazole, ( b )... ResearchGate. Available from: [Link]

Sources

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]

- 5. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

The 1,2,4-Triazole Nucleus: A Versatile Scaffold for the Development of Novel Therapeutic Agents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1] This guide provides a comprehensive technical overview of the discovery of novel 1,2,4-triazole-based therapeutic agents, from synthetic strategies and in-silico design to in-vitro evaluation and structure-activity relationship (SAR) studies.

Chapter 1: The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-triazole nucleus is a ubiquitous structural feature in a multitude of synthetic compounds with diverse therapeutic applications.[2] Its metabolic stability and capacity to act as both a hydrogen bond donor and acceptor contribute to its favorable pharmacological profile.[3] The polar nature of the triazole ring can enhance the solubility of a molecule, a crucial factor in drug development.[3]

The versatility of this scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1] This wide range of activities has spurred significant interest among researchers to explore and modify this core structure for the development of new and effective therapeutic agents.[2]

Chapter 2: Synthetic Strategies for 1,2,4-Triazole Derivatives

The construction of the 1,2,4-triazole ring can be achieved through various synthetic methodologies. Classical approaches such as the Pellizzari and Einhorn-Brunner reactions have long been employed. The Pellizzari reaction, for instance, involves the condensation of an amide with an acyl hydrazide.[4] More contemporary methods often utilize catalysts to improve efficiency and yield.

A representative protocol for the synthesis of 3,5-diphenyl-4H-1,2,4-triazole derivatives is outlined below. This method involves the reaction of 4-amino-3,5-diphenyl-4H-1,2,4-triazole with an appropriate aldehyde in glacial acetic acid.

Experimental Protocol: Synthesis of 4-(substituted-benzylidenamino)-3,5-diphenyl-4H-1,2,4-triazoles

Materials:

-

4-amino-3,5-diphenyl-4H-1,2,4-triazole (1)

-

Appropriate aldehyde (e.g., benzaldehyde)

-

Glacial acetic acid

-

Ice-water

Procedure:

-

Dissolve 0.005 mole of 4-amino-3,5-diphenyl-4H-1,2,4-triazole (1) in 20 mL of glacial acetic acid.

-

To this solution, add 0.005 mole of the corresponding aldehyde.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, pour the mixture into a beaker containing 100 mL of ice-water.

-

Filter the resulting precipitate.

-

Dry the product in vacuo.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure desired compound.

This general procedure can be adapted for the synthesis of a variety of 4-substituted-4H-1,2,4-triazole derivatives by using different aldehydes.

Caption: Synthetic workflow for 4-substituted-1,2,4-triazoles.

Chapter 3: In-Silico Approaches for Lead Identification and Optimization

Computational methods, particularly molecular docking, play a pivotal role in modern drug discovery by predicting the binding interactions between a small molecule (ligand) and a biological target (receptor).[5] This approach allows for the virtual screening of large compound libraries to identify potential drug candidates and to understand their mechanism of action at a molecular level.

A typical molecular docking workflow for the identification of novel 1,2,4-triazole-based inhibitors involves several key steps:

Molecular Docking Workflow:

-

Target Selection and Preparation: Identify a relevant biological target (e.g., an enzyme or receptor implicated in a disease). Obtain the 3D structure of the target, typically from a protein database like the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Ligand Preparation: Generate the 3D structures of the 1,2,4-triazole derivatives to be screened. This can be done using chemical drawing software followed by energy minimization to obtain stable conformations.

-

Docking Simulation: Employ docking software (e.g., AutoDock) to place the prepared ligands into the defined binding site of the target protein.[6] The software explores various possible binding poses and scores them based on their predicted binding affinity.

-

Analysis of Results: Analyze the docking results to identify compounds with the best binding scores and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site of the target.

Caption: A typical molecular docking workflow.

Chapter 4: In-Vitro Evaluation of Biological Activity

Following in-silico screening, promising 1,2,4-triazole derivatives are synthesized and subjected to in-vitro biological assays to determine their actual therapeutic potential. For anticancer drug discovery, a common primary screening method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[8]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a multi-well spectrophotometer at a wavelength of 570-600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Chapter 5: Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related 1,2,4-triazole derivatives, researchers can identify key structural features that are essential for potency and selectivity. This information guides the rational design of more effective therapeutic agents.

For instance, in the development of anticancer agents, SAR studies might explore the effects of different substituents on the phenyl rings of a 3,5-diphenyl-1,2,4-triazole scaffold.

Table 1: Hypothetical SAR Data for 1,2,4-Triazole Derivatives Against Cancer Cell Lines

| Compound | R1 Substituent | R2 Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa |

| 7a | H | H | 154.2 | 92.4 |

| 7b | 4-Cl | H | 23.4 | 7.9 |

| 7d | 4-Br | H | 9.8 | 12.1 |

| 7e | 2,4-di-Cl | H | 4.7 | 2.9 |

| 10a | H | H | 6.4 | 5.6 |

| 10d | 4-Br | 4-Cl | 10.2 | 9.8 |

Data adapted from a study on novel 1,2,4-triazole derivatives.[4]

From this hypothetical data, one might infer that the presence of electron-withdrawing groups like chlorine and bromine on the phenyl rings significantly enhances the cytotoxic activity against both MCF-7 and HeLa cell lines.[4] Specifically, the 2,4-dichloro substitution (Compound 7e) appears to be particularly favorable for activity.[4] Such insights are invaluable for the lead optimization phase of drug discovery.

Similarly, for antifungal agents, SAR studies can reveal the impact of different structural modifications on the minimum inhibitory concentration (MIC) against various fungal strains.

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

| Analogue 7a | Candida albicans | 0.0313 |

| Analogue 7a | Aspergillus fumigatus | 1 |

| Compound 28m | Candida albicans | 0.78 |

| Compound 28n | Candida albicans | 0.78 |

Data adapted from reviews on antifungal 1,2,4-triazoles.[3][9]

These data suggest that subtle changes in the chemical structure can lead to significant differences in antifungal potency and spectrum of activity.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in the quest for novel therapeutic agents. Its synthetic accessibility and diverse pharmacological profile make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. The integration of in-silico methods with traditional synthetic and biological evaluation approaches has accelerated the identification and optimization of potent and selective 1,2,4-triazole-based drug candidates. Future research will likely focus on the development of multi-target agents and the exploration of novel biological targets for this versatile heterocyclic system. A systematic approach to both synthesis and screening is crucial for the continued success in developing new and effective drugs based on the 1,2,4-triazole nucleus.[10]

References

Sources

- 1. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 6. ijcrcps.com [ijcrcps.com]

- 7. atcc.org [atcc.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Triazole Compounds in Biological Assays

Welcome to the technical support center dedicated to addressing the solubility challenges of triazole compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related obstacles during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and accuracy of your results.

The Challenge of Triazole Solubility

Triazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1] However, their often-hydrophobic nature and rigid structures can lead to poor aqueous solubility, creating significant hurdles in biological assays.[2] Low solubility can result in underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[3] This guide will equip you with the knowledge and techniques to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my triazole compound precipitating when I add it to my aqueous assay buffer?

A1: Precipitation upon addition to aqueous buffer is a common issue for poorly soluble compounds. This typically occurs when the concentration of the compound in the final assay volume exceeds its thermodynamic solubility limit in that specific medium. The organic solvent, often dimethyl sulfoxide (DMSO), used to create the stock solution is miscible with water, but the compound itself may not be sufficiently soluble in the final aqueous environment.[4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: While DMSO is an excellent solvent for many hydrophobic compounds, it can also exhibit toxicity in a concentration-dependent manner.[5][6] For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cellular stress and off-target effects.[7] However, the tolerance can vary significantly between cell lines, so it is best to determine the maximum acceptable DMSO concentration for your specific cell type by running a vehicle control experiment.

Q3: Can I use sonication or vortexing to redissolve my precipitated compound?

A3: While mechanical agitation like vortexing or sonication can help in initially dissolving a compound to create a stock solution, it is generally not a reliable method for redissolving a compound that has precipitated in the final assay buffer.[4] The precipitate may not fully redissolve, leading to an unknown and variable final concentration of the soluble compound, which will compromise the accuracy of your results.

Q4: How can I determine the aqueous solubility of my triazole compound?

A4: The "shake-flask" method is a traditional and reliable way to determine equilibrium solubility.[8] In this method, an excess of the compound is added to the aqueous buffer of interest and shaken for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method like HPLC-UV or LC-MS/MS.[9] Another method involves turbidity measurements, where the light scattered by undissolved particles is measured to determine the solubility point.[10]

Troubleshooting Guides

Issue 1: Compound Precipitation Observed in Assay Plate

Symptoms:

-

Visible precipitate or cloudiness in the wells of your assay plate after adding the compound.

-

Inconsistent or non-reproducible assay results.

-

Atypical dose-response curves.[11]

Causality: The concentration of your triazole compound in the final assay buffer is above its solubility limit. This can be exacerbated by factors such as the pH and ionic strength of the buffer, as well as the presence of proteins or other components in the assay medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

-

Decrease Final Compound Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay. This may involve adjusting your dilution series to test a lower concentration range.

-

Optimize Solvent System:

-

Co-solvents: While keeping the primary solvent (e.g., DMSO) concentration low, you can explore the use of other water-miscible organic co-solvents such as ethanol, methanol, or polyethylene glycol (PEG). It is crucial to test the tolerance of your assay system to these co-solvents.

-

pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[12] For weakly basic triazoles, lowering the pH of the buffer can increase solubility. Conversely, for weakly acidic triazoles, increasing the pH may be beneficial. Ensure the pH change does not negatively impact your assay.

-

-

Employ Solubilizing Excipients:

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[13][14] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[13]

-

Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility. However, be cautious as surfactants can interfere with biological assays.

-

-

Modify Assay Conditions:

-

Increase Protein Concentration: If your assay buffer contains a protein like bovine serum albumin (BSA), increasing its concentration can sometimes help to solubilize hydrophobic compounds through non-specific binding.

-

Temperature: While most biological assays are performed at a specific temperature (e.g., 37°C), a slight increase in temperature may improve solubility. However, the stability of your compound and assay components at elevated temperatures must be considered.

-

Issue 2: Inaccurate and Irreproducible Results from DMSO Stock Solutions

Symptoms:

-

High variability between replicate experiments.

-

Loss of compound activity over time when using stored stock solutions.

-

Discrepancies between expected and measured compound concentrations.

Causality: Poorly managed DMSO stock solutions can lead to several problems. Triazole compounds can precipitate out of high-concentration DMSO stocks, especially after freeze-thaw cycles.[15] Additionally, DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds in the stock solution over time.

Troubleshooting Workflow:

Caption: Workflow for ensuring reliable DMSO stock solutions.

Detailed Steps:

-

Proper Stock Solution Preparation:

-

Use high-quality, anhydrous DMSO.

-

Ensure the compound is completely dissolved in the DMSO. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.[4]

-

Visually inspect the stock solution for any undissolved particles before use.

-

-

Optimize Storage Conditions:

-

Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.

-

Store at -20°C or -80°C in tightly sealed vials to prevent water absorption.

-

Before use, allow the stock solution to thaw completely and come to room temperature. Vortex gently to ensure homogeneity.

-

-

Implement Quality Control Checks:

-

Periodically check the concentration of your stock solutions using an analytical method like HPLC-UV.

-

If a compound is known to be unstable, prepare fresh stock solutions more frequently.

-

Experimental Protocols

Protocol 1: Preparation of a Triazole Compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of a triazole compound in DMSO.

Materials:

-

Triazole compound (solid)

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Water bath (optional)

-

Microcentrifuge tubes or vials

Procedure:

-

Calculate the required mass: Determine the mass of the triazole compound needed to prepare the desired volume of a 10 mM stock solution using the following formula:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Weigh the compound: Accurately weigh the calculated mass of the triazole compound using an analytical balance and transfer it to a suitable vial.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.

-

Dissolve the compound: Vortex the vial vigorously until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[4]

-

Visual inspection: Visually inspect the solution to ensure there are no undissolved particles. If particles are present, continue vortexing and/or warming.

-

Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Using Cyclodextrins to Enhance Solubility

This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of a triazole compound in an aqueous buffer.

Materials:

-

Triazole compound stock solution (in DMSO)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Aqueous assay buffer

-

Vortex mixer

Procedure:

-

Prepare HP-β-CD solution: Prepare a concentrated stock solution of HP-β-CD in the aqueous assay buffer (e.g., 10-40% w/v).

-

Determine the optimal HP-β-CD concentration: Perform a titration experiment to find the lowest concentration of HP-β-CD that maintains the solubility of your triazole compound at the desired final concentration.

-

Prepare the final solution:

-

Add the required volume of the HP-β-CD stock solution to your assay buffer.

-

Vortex to mix thoroughly.

-

Add the triazole compound stock solution (in DMSO) to the HP-β-CD-containing buffer while vortexing.

-

-

Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) before adding it to your assay.

Data Presentation

Table 1: Comparison of Solubilizing Agents for a Model Triazole Compound

| Solubilizing Agent | Concentration | Final Compound Concentration (µM) | Observation |

| None (0.5% DMSO) | - | 50 | Precipitation |

| HP-β-CD | 1% (w/v) | 50 | Clear Solution |

| Tween® 20 | 0.01% (v/v) | 50 | Clear Solution |

| PEG 400 | 2% (v/v) | 50 | Slight Haze |

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

-

Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, J. R., de Souza, A. C., Quintans, J. S., & de Souza, L. (2019). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicine & Pharmacotherapy, 118, 109139. [Link]

-

Maltese, A., Sinisi, A., & Magnano, A. (2009). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1301-1306. [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Wang, S., Li, Y., & Zhang, Y. (2019). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 9(4), 2138-2151. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Chemistry LibreTexts. (2025). Preparing Solutions. [Link]

-

Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316. [Link]

-

Zhang, M., & Zhang, M. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

-

Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

-

Zhang, M., & Zhang, M. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

-

Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(2), 1-12. [Link]

-

Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 1(1), 1-8. [Link]

-

Cheng, X., Hochlowski, J., & Tang, H. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302-1308. [Link]

-

Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Analytical & Pharmaceutical Research, 1(1), 1-11. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

-

Gray, V. A. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 114-121. [Link]

-

Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

-

Bergström, C. A., & Larsson, P. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. European Journal of Pharmaceutical Sciences, 44(5), 603-613. [Link]

-

Anonymous. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

-

Sharma, D. K., Soni, M., Kumar, S., & Gupta, G. D. (2013). Solubility enhancement techniques for poorly soluble pharmaceuticals: a review. International Journal of Pharmaceutical Sciences and Research, 4(6), 2097. [Link]

-

Al-Dhubiab, B. E. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Molecules, 30(2), 346. [Link]

-

Asif, M. (2022). Triazole Compounds: Recent Advances in Medicinal Research. Current Organic Synthesis, 19(5), 456-476. [Link]

-

Jun, S. W., Kim, J. S., & Kim, M. S. (2007). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Journal of inclusion phenomena and macrocyclic chemistry, 57(1-4), 291-295. [Link]

-

Zhang, L., Wang, Y., & Li, J. (2021). Water solubility and physicochemical properties of representative compounds and ETV. Bioorganic Chemistry, 115, 105211. [Link]

-

Brouwers, J., Fransen, N., & Augustijns, P. (2011). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of pharmaceutical sciences, 100(7), 2839-2847. [Link]

-

Li, L. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

-

Kumar, A., Sahoo, S. K., & Padhee, K. (2023). Enhancing the Solubility and Dissolution of Anti-Fungal Drugs: A Comparative Study of Solid Dispersion and Co-Crystallization. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 10-18. [Link]

-

The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]

-

Quora. (2017). What effects does DMSO have on cell assays?. [Link]

-

Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 64-74. [Link]

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025. [Link]

-

American Chemical Society. (2024). Recent Advances in High Throughput Experimentation and Flow Chemistry to Accelerate Drug Discovery. [Link]

-

Spencer, J. N., & Holmboe, E. S. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), 560. [Link]

-

International Journal of Creative Research Thoughts. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. [Link]

-

The Thoughtscripter. (2025). Solution-making strategies & practical advice. [Link]

-

Olszanowski, M., & Bodkowski, R. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038. [Link]

-

dudás, j. (2017). Advantages of the Combined Use of Cyclodextrins and Chitosan in Drug Delivery: A Review. Polymers, 9(11), 542. [Link]

-

Royal Society of Chemistry. (2024). Pharmaceutical salts of azole anti-fungal drugs: physicochemical behaviour and activity studies. [Link]

-

Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Sciences, 11(1), 1-6. [Link]

-

Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]

-